1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)-
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Overview
Description
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- is a complex organic compound with the molecular formula C12H14O and a molecular weight of 174.2390 . This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms. It is part of the methanonaphthalene family, which is characterized by a fused ring structure.
Preparation Methods
The synthesis of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- involves several steps. One common method includes the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures . Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets .
Comparison with Similar Compounds
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- can be compared with other similar compounds such as:
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-: This compound lacks the methyl group at the 6-position, which can significantly alter its chemical properties and reactivity.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: This compound has additional methyl and methylethyl groups, leading to different steric and electronic effects.
The uniqueness of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- lies in its specific stereochemistry and functional groups, which influence its reactivity and applications .
Properties
CAS No. |
1201-10-1 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methyltricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-ol |
InChI |
InChI=1S/C12H14O/c1-7-2-3-8-9-4-5-10(12(9)13)11(8)6-7/h2-3,6,9-10,12-13H,4-5H2,1H3 |
InChI Key |
ANPDCXWZMJIATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3CCC2C3O |
Origin of Product |
United States |
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